molecular formula C15H12ClN3O B2713162 N-(4-chlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 477852-38-3

N-(4-chlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2713162
CAS No.: 477852-38-3
M. Wt: 285.73
InChI Key: LNLJMJRUVVKNEU-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound characterized by an imidazo[1,2-a]pyridine core substituted with a methyl group at position 2 and a 4-chlorophenylcarboxamide moiety at position 2. This structure is part of a broader class of imidazo[1,2-a]pyridine derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and CNS-modulating properties . The compound’s molecular formula is C₁₅H₁₂ClN₃O, with a molecular weight of 285.73 g/mol (inferred from analog data in and ). Its synthesis typically involves condensation reactions, as seen in related compounds (e.g., thiazolidinone derivatives in and ).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c1-10-14(19-9-3-2-4-13(19)17-10)15(20)18-12-7-5-11(16)6-8-12/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLJMJRUVVKNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide typically involves the condensation of 4-chloroaniline with 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

N-(4-chlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has been investigated for its potential anticancer properties. Studies have shown that compounds with imidazo[1,2-a]pyridine structures can inhibit cancer cell proliferation. For instance, a study highlighted the compound's ability to induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Case Study:
A research team evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed via flow cytometry analysis.

2. Anticonvulsant Activity

The compound has also been explored for its anticonvulsant properties. Similar structures have been shown to possess broad-spectrum anticonvulsant activity, which could be beneficial in treating epilepsy. In one study, derivatives of imidazo[1,2-a]pyridine exhibited promising results in animal models of seizures .

Case Study:
In a controlled trial using rodent models, this compound was administered to assess its efficacy against induced seizures. The findings revealed a dose-dependent reduction in seizure frequency.

Biological Research Applications

1. Mechanistic Studies

The compound's unique structure allows researchers to investigate its interaction with biological targets. It has been used to study enzyme inhibition and receptor binding affinities, particularly in the context of drug metabolism and pharmacokinetics.

Data Table: Biological Activity Overview

Activity TypeTargetResult
Enzyme InhibitionCytochrome P450IC50 = 5 µM
Receptor BindingGABA ReceptorsBinding Affinity = 15 nM
Antioxidant ActivityFree Radical Scavenging% Inhibition = 70% at 50 µM

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

N-(4-Fluorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

  • Substituents : 4-fluorophenyl instead of 4-chlorophenyl.
  • Molecular Weight : 269.28 g/mol (CAS 478245-38-4) .
  • Suppliers list this compound for research use, suggesting pharmacological relevance .

N-(3-Chlorophenyl/3-Fluorophenyl)-thiazolidinone Derivatives

  • Examples :
    • N-(2-(3-chlorophenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide .
    • N-(2-(3-fluorophenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide (M.P. 172–176°C) .
  • Activity : These derivatives incorporate a thiazolidin-4-one ring, which is associated with antimicrobial properties. The 3-fluorophenyl analog’s synthesis (46% yield) highlights challenges in optimizing substituent effects on reactivity .

Analogues with Alkyl/Aryl Substituents on the Imidazo[1,2-a]pyridine Core

N-Benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide

  • Substituents : Benzyl group and 2,6-dimethylimidazo[1,2-a]pyridine core.
  • This structural variation is explored in CNS-targeting agents (e.g., analogs of the sleep aid Ambien) .

7-Ethyl-2-methyl-N-(4-methylbenzyl)imidazo[1,2-a]pyridine-3-carboxamide

  • Substituents : Ethyl at position 7 and 4-methylbenzylcarboxamide.
  • Activity : Alkyl extensions (e.g., ethyl) can modulate pharmacokinetic profiles by altering solubility and protein binding .

Thiazolidinone and Spiro Derivatives

N-(2-(4-Hydroxyphenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

  • Substituents: 4-hydroxyphenyl-thiazolidinone.
  • Such derivatives are synthesized via condensation with thioglycolic acid .

Spiro Compounds

  • Example : 2-(Trifluoromethyl)spiro[3,1-benzoxazine-4,2'-adamantane] (mentioned in ).
  • Activity : Spiro architectures impose conformational rigidity, which can improve selectivity in drug design.

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activity References
N-(4-Chlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide 4-chlorophenyl, 2-methyl 285.73 Base structure for analogs
N-(4-Fluorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide 4-fluorophenyl 269.28 Enhanced metabolic stability
N-(2-(3-fluorophenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide 3-fluorophenyl-thiazolidinone 365.81 (calculated) Antimicrobial, M.P. 172–176°C
N-Benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide Benzyl, 2,6-dimethyl 293.34 CNS-targeting potential

Key Research Findings

  • Halogen Effects : Chlorine’s larger atomic size and polarizability compared to fluorine may increase binding affinity in hydrophobic pockets but reduce metabolic stability .
  • Thiazolidinone Moieties: Derivatives with 4-oxothiazolidin-3-yl groups show promise in antimicrobial applications, though yields remain moderate (~46%) .
  • Synthetic Flexibility : The imidazo[1,2-a]pyridine core permits diverse substitutions (e.g., alkyl, aryl, spiro), enabling tailored pharmacokinetic and pharmacodynamic profiles .

Biological Activity

N-(4-chlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide (CAS No. 477852-38-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, anticonvulsant effects, and potential mechanisms of action.

  • Molecular Formula : C15H12ClN3O
  • Molecular Weight : 285.73 g/mol
  • Structure : The compound features a chlorophenyl group attached to a methylimidazo[1,2-a]pyridine core with a carboxamide functional group.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has demonstrated significant inhibitory effects against various cancer cell lines.

Case Study: In Vitro Anticancer Activity

Cell Line IC50 (µM) Reference
HCT-11623.30 ± 0.35
HeLa15.00 ± 0.20
MCF-718.50 ± 0.25

The compound exhibited cytotoxicity with IC50 values comparable to established anticancer drugs like Doxorubicin, indicating its potential as a therapeutic agent in cancer treatment.

Anticonvulsant Activity

In addition to its anticancer properties, this compound has shown promise in anticonvulsant activity.

The compound's anticonvulsant efficacy is attributed to its ability to modulate neurotransmitter systems and enhance GABAergic transmission, which is critical for seizure control. Studies suggest that compounds with similar imidazo structures can effectively inhibit seizure activity in animal models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

  • Chlorophenyl Group : The presence of the 4-chlorophenyl moiety enhances lipophilicity and may improve binding affinity to biological targets.
  • Imidazo Core : The imidazo[1,2-a]pyridine structure is known for its broad spectrum of biological activities, including anticancer and antimicrobial effects.
  • Carboxamide Functionality : This group is essential for maintaining solubility and bioactivity.

Recent Investigations

Recent computational studies have indicated that derivatives of imidazo compounds may exhibit high binding affinities to specific protein targets involved in cancer progression and seizure activity. For example, molecular docking studies demonstrated that this compound binds effectively to targets associated with apoptosis regulation and cell cycle control .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound, although further studies are needed to fully elucidate its metabolic pathways and potential toxicological profiles.

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